N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a complex organic compound characterized by its unique structure, which includes a 1,3,4-oxadiazole ring and a benzamide group[_{{{CITATION{{{_1{Design, Synthesis, and Anticancer Evaluation of N-(4-{5-4-(5-Methyl-1 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring[_{{{CITATION{{{1{Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1 ...](https://link.springer.com/article/10.1134/S1070428021040187). One common approach is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions[{{{CITATION{{{2{Therapeutic potential of oxadiazole or furadiazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00721-2). The benzamide group can be introduced through a subsequent reaction with an appropriate benzoyl chloride[{{{CITATION{{{_1{Design, Synthesis, and Anticancer Evaluation of N-(4-{5-4-(5-Methyl-1 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Design, Synthesis, and Anticancer Evaluation of N-(4-{5-4-(5-Methyl-1 ...[{{{CITATION{{{_2{Therapeutic potential of oxadiazole or furadiazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00721-2).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its biological applications include its potential use as a pharmacophore in drug design, particularly in the development of anticancer agents[_{{{CITATION{{{1{Design, Synthesis, and Anticancer Evaluation of N-(4-{5-4-(5-Methyl-1 ...[{{{CITATION{{{_3{Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by ...](https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00042/full).
Medicine: The compound has shown promise in preclinical studies for its anticancer properties, targeting specific pathways involved in cancer cell proliferation. Its ability to induce apoptosis in cancer cells makes it a candidate for further research and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide exerts its effects involves the interaction with specific molecular targets. It may inhibit key enzymes or signaling pathways involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides[_{{{CITATION{{{_1{Design, Synthesis, and Anticancer Evaluation of N-(4-{5-4-(5-Methyl-1 ...
Novel 1,3,4-oxadiazole derivatives targeting NF-κB in hepatocellular carcinoma cells
Uniqueness: N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide stands out due to its specific structural features and its potential applications in anticancer therapy. Its ability to target specific molecular pathways makes it a valuable compound in scientific research and drug development.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and potential therapeutic properties make it a compound of interest for future research and development.
Properties
IUPAC Name |
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)24-17-10-6-14(7-11-17)18(23)20-16-8-4-15(5-9-16)19-22-21-13(3)25-19/h4-12H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDSRQSJFXGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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